1-Butanone, 1-[6-methyl-3-(4-methylphenyl)-1-(1-oxobutyl)imidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]-
Description
The compound 1-Butanone, 1-[6-methyl-3-(4-methylphenyl)-1-(1-oxobutyl)imidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]- (CAS: 881441-04-9) is a heterocyclic ketone featuring an imidazo[4,5-e][1,3,4]thiadiazine core substituted with a 4-methylphenyl group at position 3, a methyl group at position 6, and a 1-oxobutyl chain at position 1 (Figure 1).
Properties
CAS No. |
881441-04-9 |
|---|---|
Molecular Formula |
C20H24N4O2S |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-[1-butanoyl-6-methyl-3-(4-methylphenyl)imidazo[4,5-e][1,3,4]thiadiazin-5-yl]butan-1-one |
InChI |
InChI=1S/C20H24N4O2S/c1-5-7-16(25)23-14(4)21-18-20(23)27-19(15-11-9-13(3)10-12-15)22-24(18)17(26)8-6-2/h9-12H,5-8H2,1-4H3 |
InChI Key |
CWESIDCOHLBEIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1C(=NC2=C1SC(=NN2C(=O)CCC)C3=CC=C(C=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butanone, 1-[6-methyl-3-(4-methylphenyl)-1-(1-oxobutyl)imidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]- typically involves multi-step organic reactions. The starting materials often include 4-methylacetophenone and thiourea, which undergo a series of condensation and cyclization reactions under controlled conditions. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the formation of the imidazothiadiazine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Butanone, 1-[6-methyl-3-(4-methylphenyl)-1-(1-oxobutyl)imidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-Butanone, 1-[6-methyl-3-(4-methylphenyl)-1-(1-oxobutyl)imidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butanone, 1-[6-methyl-3-(4-methylphenyl)-1-(1-oxobutyl)imidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The imidazothiadiazine ring is known to interact with proteins, potentially inhibiting or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of imidazo-thiadiazine derivatives, several of which are documented in . A comparative analysis is presented below:
Table 1: Structural Comparison of Imidazo[4,5-e][1,3,4]thiadiazine Derivatives
| CAS No. | Substituents at Key Positions | Core Modification |
|---|---|---|
| 881441-04-9 | 6-methyl, 3-(4-methylphenyl), 1-(1-oxobutyl) | Imidazo[4,5-e][1,3,4]thiadiazin-5(1H) |
| 881441-18-5 | 3-(3,4-dichlorophenyl), 1-acetyl, 6-phenyl | Imidazo[4,5-e][1,3,4]thiadiazin-5(1H) |
| 881450-00-6 | 6-cyclohexyl, 1-(1-oxopropyl), 3-phenyl | Imidazo[4,5-e][1,3,4]thiadiazin-5(1H) |
| 67073-26-1 | 6-hydroxyimidazo[2,1-b][1,3]thiazol-5-yl | Imidazo[2,1-b][1,3]thiazole |
Key Observations:
Substituent Diversity: The target compound (881441-04-9) features a 4-methylphenyl group, distinguishing it from analogs with dichlorophenyl (881441-18-5) or cyclohexyl (881450-00-6) substituents.
Ketone Position : The 1-oxobutyl chain in 881441-04-9 contrasts with acetyl (881441-18-5) or oxopropyl (881450-00-6) groups. Longer alkyl chains may enhance lipophilicity, impacting membrane permeability .
Core Modifications : Derivatives like 67073-26-1 (imidazo[2,1-b]thiazole) lack the thiadiazine ring, reducing structural rigidity compared to the target compound .
Comparison with Analog Syntheses
- Compound 881441-18-5 : Likely synthesized via a similar pathway but using 3,4-dichlorophenylboronic acid and acetyl chloride for substituent introduction .
- Compound 67073-26-1 : Prepared through oxidative cyclization of thiazole precursors, as seen in .
Critical Differences :
- The use of sodium cyanoborohydride in reductive amination () vs. palladium catalysts for cross-coupling reflects divergent approaches to aryl group installation .
- highlights hydrazine hydrate for thiadiazole ring formation, a method adaptable to thiadiazine systems .
Physicochemical Profiling
- Lipophilicity : The 4-methylphenyl group in 881441-04-9 may confer moderate logP values compared to dichlorophenyl (higher logP) or hydroxy-substituted (lower logP) analogs .
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